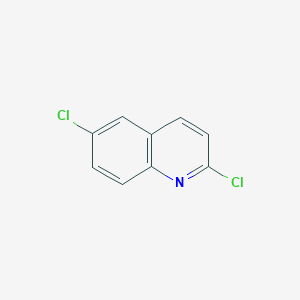

2,6-Dichloroquinoline

Cat. No. B154368

Key on ui cas rn:

1810-72-6

M. Wt: 198.05 g/mol

InChI Key: LPDFGLZUUCLXGM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07964616B2

Procedure details

Phosphorus oxychloride (16.72 Kg) was charged to a vessel containing 6-chloroquinolin-2(1H)-one (12.50 Kg) (Prepared according to method of Johnston K. M. et al., J. Chem. Soc. Perkin Trans. 1, 1972, 1648 and references therein), benzyltrimethylammonium chloride (1.575 Kg) and 1,2-dimethoxyethane (87.8 Kg) at 70° C. 1,2-dimethoxyethane (22.5 Kg) was charged as a line rinse. The reaction was stirred at 70° C. to 75° C. for ca. 6 hours before the batch was concentrated to ca. 44 L by vacuum distillation (<40° C.). The concentrate was diluted with dichloromethane (253.1 Kg), adjusted to 38° C. to 45° C. and quenched by the addition of water (37.5 Kg) whilst maintaining the temperature at 38° C. to 45° C. After 70 minutes the batch was cooled to 25° C. to 30° C. and treated with Celite (1.30 Kg) for 40 minutes. The slurry was pressure filtered via a 1 μm filter membrane and the filtrates diluted with dichloromethane (87.5 Kg). The phases were separated and the aqueous phase extracted twice with dichloromethane (82 Kg). The combined organic extracts were washed sequentially with 5% w/w sodium hydrogen carbonate solution (37 L), water (37 Kg) and then concentrated to ca. 75 L at 25° C. to 40° C. Isopropanol (96.5 Kg) was charged and the batch then concentrated to ca. 75 L at 25° C. to 40° C. Isopropanol (95.4 Kg) was charged and the batch then concentrated to ca. 75 L at 25° C. to 40° C. The resultant slurry was stirred at 16° C. to 18° C. for 2 hours and then filtered. The filter cake was washed with isopropanol (19.7 Kg) at ca. 20° C. and then dried at up to 50° C. in vacuo to provide the subtitle compound as an off white solid (12.04 Kg).

Name

Name

Identifiers

|

REACTION_CXSMILES

|

P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12](=O)[CH:11]=[CH:10]2>[Cl-].C([N+](C)(C)C)C1C=CC=CC=1.COCCOC>[Cl:3][C:12]1[CH:11]=[CH:10][C:9]2[C:14](=[CH:15][CH:16]=[C:7]([Cl:6])[CH:8]=2)[N:13]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16.72 kg

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

12.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C2C=CC(NC2=CC1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

1.575 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

22.5 kg

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Step Five

|

Name

|

|

|

Quantity

|

87.8 kg

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was stirred at 70° C. to 75° C. for ca. 6 hours before the batch

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 70° C

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated to ca. 44 L by vacuum distillation (<40° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The concentrate was diluted with dichloromethane (253.1 Kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

adjusted to 38° C. to 45° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched by the addition of water (37.5 Kg)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

whilst maintaining the temperature at 38° C. to 45° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 70 minutes the batch was cooled to 25° C. to 30° C.

|

|

Duration

|

70 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with Celite (1.30 Kg) for 40 minutes

|

|

Duration

|

40 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered via a 1 μm

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter membrane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the filtrates diluted with dichloromethane (87.5 Kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase extracted twice with dichloromethane (82 Kg)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic extracts were washed sequentially with 5% w/w sodium hydrogen carbonate solution (37 L), water (37 Kg)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to ca. 75 L at 25° C. to 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Isopropanol (96.5 Kg) was charged

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the batch then concentrated to ca. 75 L at 25° C. to 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Isopropanol (95.4 Kg) was charged

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the batch then concentrated to ca. 75 L at 25° C. to 40° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resultant slurry was stirred at 16° C. to 18° C. for 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with isopropanol (19.7 Kg) at ca. 20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at up to 50° C. in vacuo

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC2=CC=C(C=C2C=C1)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 12.04 kg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |